4-Cyclobutyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Cyclobutyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 2090464-49-4 . It has a molecular weight of 166.18 . The IUPAC name for this compound is 4-cyclobutyl-1H-pyrazole-5-carboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid is 1S/C8H10N2O2/c11-8(12)7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) . This indicates the presence of a cyclobutyl group attached to the 4-position of the pyrazole ring, and a carboxylic acid group attached to the 5-position of the pyrazole ring.Physical And Chemical Properties Analysis
4-Cyclobutyl-1H-pyrazole-5-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 166.18 .Scientific Research Applications
Fungicidal Agents
There is research indicating that derivatives of 1H-pyrazole-5-carboxylic acid can be used as potential fungicidal agents . This suggests that “4-Cyclobutyl-1H-pyrazole-5-carboxylic acid” could also have similar applications.
Insecticidal Agents
In addition to fungicidal properties, 1H-pyrazole-5-carboxylic acid derivatives have also been studied for their insecticidal properties . This implies that “4-Cyclobutyl-1H-pyrazole-5-carboxylic acid” could be used to develop new insecticides.
Safety and Hazards
The safety information for 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-cyclobutyl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPBGBOCQJEOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(NN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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